2-Phenylbutane-2,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90925-49-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-phenylbutane-2,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-8,11-12H,1-2H3 |
InChI Key |
ZVFOERMFRFPDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylbutane 2,3 Diol and Analogs
Classical Synthetic Approaches to Vicinal Diols
Traditional methods for synthesizing vicinal diols generally involve the oxidation of alkenes or the reductive coupling of carbonyl compounds. These approaches provide the foundational strategies for accessing the diol framework.
Dihydroxylation reactions are chemical processes that convert a carbon-carbon double bond into two adjacent hydroxyl (-OH) groups, yielding a vicinal diol. numberanalytics.com This transformation can be achieved through different stereochemical pathways, primarily syn-dihydroxylation and anti-dihydroxylation. libretexts.org
Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the alkene double bond. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are commonly used for this purpose. libretexts.org The reaction with OsO₄ is a concerted process that proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to release the syn-diol. libretexts.orgresearchgate.net This method is highly reliable and generally provides good yields, though the toxicity and cost of osmium tetroxide are significant drawbacks. researchgate.netresearchgate.net To mitigate this, catalytic versions using a co-oxidant like N-methylmorpholine N-oxide (NMO) have been developed. wikipedia.org
Anti-dihydroxylation , where the hydroxyl groups add to opposite faces of the double bond, is typically achieved in a two-step sequence. libretexts.org The alkene is first epoxidized using a peroxy acid, followed by acid-catalyzed ring-opening of the resulting epoxide. The nucleophilic attack of water on the protonated epoxide intermediate leads to the anti-diol product. libretexts.org
An alternative to the oxidation of alkenes is the formation of the central carbon-carbon bond of the diol unit itself. The pinacol (B44631) coupling reaction is a classic example of this strategy, involving the reductive coupling of two ketone or aldehyde molecules to form a 1,2-diol. This reaction is often promoted by metals like magnesium or low-valent titanium. More recent methods have focused on developing catalytic and stereoselective versions of this transformation. organic-chemistry.org
Another approach involves tandem reactions, such as a Wittig rearrangement followed by an aldol (B89426) reaction, which can generate two new carbon-carbon bonds and two adjacent stereocenters in a single step. organic-chemistry.org Biocatalytic methods employing aldolases have also been explored for the C-C bond formation leading to 1,2-diols, offering high stereoselectivity by coupling an α-hydroxy carbonyl donor with an aldehyde acceptor. acs.org
Stereoselective Synthesis of 2-Phenylbutane-2,3-diol and Related Chiral Diols
For chiral molecules like this compound, controlling the three-dimensional arrangement (stereochemistry) of the atoms is critical. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities.
Asymmetric dihydroxylation (AD) is a powerful method for producing chiral diols with high enantiomeric purity from prochiral alkenes. wikipedia.org These techniques utilize a chiral catalyst to influence the stereochemical outcome of the dihydroxylation reaction.
The Sharpless Asymmetric Dihydroxylation, a reaction that earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry, has revolutionized the synthesis of chiral diols. wikipedia.orgprinceton.edu The method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.orglibretexts.org The choice of ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product. wikipedia.org
The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix. AD-mix-β, containing the (DHQD)₂PHAL ligand, and AD-mix-α, containing the (DHQ)₂PHAL ligand, are commercially available. organic-chemistry.org These mixtures also contain potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the stoichiometric re-oxidant to regenerate the osmium catalyst, and potassium carbonate to maintain a basic pH for optimal reaction rates. libretexts.orgorganic-chemistry.org
The mechanism involves a [3+2] cycloaddition of the alkene to the chiral osmium tetroxide-ligand complex, forming a cyclic osmate ester intermediate. organic-chemistry.orgnumberanalytics.com Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle. wikipedia.org The reaction is applicable to a wide range of alkenes, including trisubstituted ones, making it a versatile tool for organic synthesis. numberanalytics.comnih.gov
Table 1: Key Components of the Sharpless Asymmetric Dihydroxylation
| Component | Function | Example |
| Osmium Catalyst | Oxidizes the alkene to a diol | Osmium Tetroxide (OsO₄) or Potassium Osmate (K₂OsO₂(OH)₄) libretexts.org |
| Chiral Ligand | Induces enantioselectivity and accelerates the reaction | (DHQD)₂PHAL or (DHQ)₂PHAL organic-chemistry.org |
| Stoichiometric Oxidant | Regenerates the osmium catalyst for the next cycle | Potassium Ferricyanide (K₃Fe(CN)₆) or N-Methylmorpholine N-oxide (NMO) wikipedia.org |
| Base | Ensures optimal pH for rapid reaction | Potassium Carbonate (K₂CO₃) libretexts.org |
| Solvent System | Dissolves both organic substrate and inorganic salts | t-butanol/water mixture libretexts.org |
A key principle behind the success of the Sharpless Asymmetric Dihydroxylation is ligand-accelerated catalysis . nobelprize.orgacs.org This phenomenon occurs when the chiral ligand not only provides a chiral environment but also dramatically increases the rate of the reaction compared to the uncatalyzed pathway. researchgate.netnobelprize.org
In the context of dihydroxylation, the cinchona alkaloid ligands coordinate to the osmium tetroxide, and this complex reacts with the alkene much faster than osmium tetroxide alone. researchgate.netnobelprize.org This rate acceleration is crucial for achieving high enantioselectivity. It ensures that the dihydroxylation proceeds almost exclusively through the chiral, catalyzed pathway, effectively suppressing any background, non-selective reaction that would produce a racemic mixture of the diol. harvard.edu The concept has been a driving force in the development of numerous catalytic asymmetric reactions. nobelprize.org The development of new ligands, including bidentate 1,2-diamines, has further expanded the scope and efficiency of osmium-catalyzed asymmetric dihydroxylations. libretexts.org
Stereocontrolled Reduction Reactions for Diol Synthesis
The creation of specific stereoisomers of this compound and related vicinal diols often relies on the stereocontrolled reduction of precursor molecules. These methods are pivotal in directing the formation of the desired three-dimensional arrangement of atoms.
Diastereoselective Reduction of Precursor Carbonyls
The diastereoselective reduction of α-hydroxy ketones is a prominent strategy for synthesizing vicinal diols like this compound. This approach involves the reduction of a carbonyl group adjacent to a stereocenter, where the existing chiral center influences the stereochemical outcome of the newly formed hydroxyl group. The choice of reducing agent and reaction conditions plays a crucial role in determining the ratio of the resulting diastereomers (syn and anti).
For instance, the reduction of α-hydroxy ketones can be achieved using various reducing agents, including metal hydrides. The inherent stereochemistry of the starting material often directs the approach of the hydride, leading to a preference for one diastereomer over the other. The reduction of α-diketones can also be controlled to yield vicinal diols, often proceeding through an α-hydroxy ketone intermediate. nih.govscielo.org.mx The use of specific catalyst systems, such as those involving zinc borohydride (B1222165) on charcoal, has been shown to efficiently reduce acyloins and α-diketones to their corresponding vicinal diols. scielo.org.mx
In a study on the diastereoselective reduction of α-hydroxy ketones, different reduction models were proposed to explain the observed opposite diastereoselectivity when reducing a free α-hydroxy ketone versus its silyl-protected counterpart. researchgate.net This highlights the significant impact of substrate modifications on the stereochemical course of the reduction.
Furthermore, research into the reduction of various carbonyl compounds has demonstrated the feasibility of producing vicinal diols from α-diketones and acyloins with high efficiency. scielo.org.mx These transformations are often completed at room temperature, offering a practical advantage.
Interactive Data Table: Diastereoselective Reduction of Carbonyl Precursors
| Precursor Type | Reducing Agent/System | Product | Key Findings |
| α-Hydroxy Ketone | Metal Hydrides | Vicinal Diol | Stereoselectivity is influenced by the existing chiral center. |
| α-Hydroxy Ketone | NaZn(H)Me2 | syn/anti-1,2-diol | Achieved good yields and selectivity. Opposite diastereoselectivity was observed for protected vs. unprotected hydroxyl groups. researchgate.net |
| α-Diketone | Zn(BH4)2/Charcoal | Vicinal Diol | Efficient reduction to vicinal diols at room temperature. scielo.org.mx |
| Acyloin | Zn(BH4)2/Charcoal | Vicinal Diol | High to excellent yields for the reduction to vicinal diols. scielo.org.mx |
Chiral Auxiliary Mediated Approaches in Diol Construction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy is a powerful tool for the asymmetric synthesis of diols.
The "chiral pool" provides a variety of readily available, enantiopure natural products like amino acids, sugars, and terpenes that can serve as starting materials or be converted into chiral auxiliaries. wikipedia.orgresearchgate.net This approach leverages the inherent chirality of these natural molecules to build complex chiral structures. For example, L-malic acid, a component of the chiral pool, can be used to synthesize precursors for more complex molecules. researchgate.net
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided search results, the general principles of this methodology are well-established in organic synthesis for creating chiral molecules. The use of chiral auxiliaries can control the formation of new stereocenters during reactions that build the diol framework.
Biocatalytic and Enzymatic Routes to Enantiopure Diols
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to producing enantiopure diols. nih.gov Enzymes, with their intricate three-dimensional structures, can exhibit remarkable stereo-, regio-, and chemoselectivity.
Yeast, particularly baker's yeast (Saccharomyces cerevisiae), is a commonly used biocatalyst for the stereoselective reduction of carbonyl compounds. researchgate.netpsu.edu It can convert α,β-unsaturated aldehydes into a variety of chiral products, including diols, through processes like acyloin-type condensation followed by reduction. psu.edu The reduction of diketones using baker's yeast can also yield chiral α- and β-keto alcohols with high enantioselectivity. researchgate.net
Alcohol dehydrogenases (ADHs) are another important class of enzymes for diol synthesis. They catalyze the reduction of ketones to alcohols with high stereoselectivity. uni-duesseldorf.de However, finding ADHs that can accommodate bulky substrates like α-hydroxy ketones can be challenging. uni-duesseldorf.de Engineered ADHs are being developed to broaden their substrate scope and improve their performance in synthesizing chiral diols. scispace.com For instance, butanediol (B1596017) dehydrogenases have been used for the enantioselective reduction of diketones to vicinal diols via an α-hydroxy ketone intermediate. nih.gov
Enzymatic kinetic resolution is another powerful biocatalytic strategy. This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are frequently employed for this purpose, often through the enantioselective acylation or hydrolysis of diol derivatives. researchgate.netineosopen.orgmdpi.comnih.gov For example, the lipase-catalyzed acetylation of racemic 1-phenylbutan-1,3-diol has been shown to be both regio- and stereoselective. cdnsciencepub.com
Interactive Data Table: Biocatalytic Approaches to Chiral Diols
| Biocatalyst | Reaction Type | Substrate | Product | Key Findings |
| Baker's Yeast | Reduction | 1-Phenyl-1,3-butanedione | (S)-(+)-3-Hydroxy-1-phenyl-1-butanone | High chemo- and enantioselectivity (>98% ee). researchgate.net |
| Baker's Yeast | Reduction/Condensation | α,β-Unsaturated Aldehydes | Chiral Diols | Formation of diols via acyloin-type condensation and reduction. psu.edu |
| Alcohol Dehydrogenase (ADH) | Reduction | α-Hydroxy Ketones | Chiral Vicinal Diols | Can be highly stereoselective but may have substrate limitations. uni-duesseldorf.de |
| Bacillus clausii Butanediol Dehydrogenase | Reduction | Diketones | Vicinal Diols / α-Hydroxy Ketones | Catalyzes the selective asymmetric reduction of prochiral 1,2-diketones. nih.gov |
| Candida rugosa Lipase (CRL) | Acetylation | (±)-syn-1-Phenylbutan-1,3-diols | Monoacetates | Regio- and stereo-selective acetylation. cdnsciencepub.com |
Chemoenzymatic Methods for Stereoisomer Generation
Chemoenzymatic synthesis combines chemical and enzymatic steps to create complex molecules with high stereoselectivity. This approach leverages the strengths of both methodologies: the broad scope of chemical reactions and the high selectivity of biocatalysts.
A common chemoenzymatic strategy for generating stereoisomers of diols involves the enzymatic resolution of a racemic mixture produced through chemical synthesis. For example, a racemic diol can be synthesized chemically, followed by a lipase-catalyzed enantioselective acylation. scispace.comskemman.is This process yields a monoacylated diol and the unreacted enantiomer of the diol, which can then be separated. The acylated enantiomer can be subsequently deprotected to afford the other pure enantiomer of the diol.
Cascade reactions, where multiple catalytic steps occur in one pot, are a particularly efficient form of chemoenzymatic synthesis. d-nb.info For instance, a chemical reaction, such as a copper-catalyzed conjugate addition, can be used to create a chiral keto-alcohol, which is then reduced in the same pot by a biocatalyst like yeast to produce a chiral diol. d-nb.info This approach can achieve high diastereomeric and enantiomeric excess.
The combination of different enzymes in a cascade can also be used to produce all possible stereoisomers of a diol. researchgate.net For example, by combining two different carboligases and two different alcohol dehydrogenases, all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) have been synthesized. researchgate.net
Emerging and Sustainable Synthetic Pathways for Diol Architectures
The development of more sustainable and efficient methods for organic synthesis is a major focus of current research. This includes the use of catalysis to minimize waste and energy consumption.
Photoredox Catalysis in Diol Synthesis
Photoredox catalysis utilizes visible light to drive chemical reactions through the generation of reactive radical intermediates. This approach offers a mild and sustainable alternative to traditional synthetic methods that often require harsh reagents and conditions.
Pinacol coupling, the reductive coupling of two carbonyl compounds to form a 1,2-diol, can be achieved using photoredox catalysis. chemrxiv.orgresearchgate.netresearchgate.netscispace.com This method can be applied to a wide range of aldehydes and ketones to produce both symmetric and unsymmetric vicinal diols. chemrxiv.org The reaction often proceeds through the formation of ketyl radicals under irradiation with visible light. scispace.com
Recent advancements have led to the development of photocatalytic cross-pinacol coupling, allowing for the synthesis of unsymmetric 1,2-diols from two different carbonyl compounds. chemrxiv.org This is achieved through a process involving successive one-electron transfer steps. Furthermore, the use of recyclable organic photoreductants makes these processes even more sustainable. researchgate.net
While direct examples of the synthesis of this compound using photoredox catalysis are not explicitly detailed in the provided search results, the general applicability of these methods to the synthesis of vicinal diols from a variety of aromatic and aliphatic aldehydes and ketones suggests their potential for this purpose. The functionalization of alkenes through visible-light-mediated reactions also represents a promising avenue for constructing diol-like structures. nih.govrsc.org
Organocatalytic Strategies for Diol Formation
The synthesis of vicinal diols, such as this compound, through organocatalysis represents a significant advancement in green chemistry, offering metal-free alternatives to traditional methods. researchgate.netuoa.gr These strategies often focus on the dihydroxylation of alkenes, a fundamental transformation in organic synthesis. researchgate.netorganic-chemistry.org
A notable organocatalytic approach involves the use of hypervalent iodine reagents. rsc.org For instance, the dihydroxylation of alkenes can be achieved using catalytic amounts of an aryl iodide in the presence of a stoichiometric oxidant like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). rsc.org This method is effective for a range of electron-rich and electron-deficient alkenes, providing the corresponding diols in good yields and with high diastereoselectivity. rsc.org Another strategy employs phenyliodine(III) bis(trifluoroacetate) for the syn-dihydroxylation of alkenes, which can be advantageous for substrates that are sensitive to acidic conditions. rsc.org
Furthermore, metal-free dihydroxylation has been described using hydrogen peroxide as the oxidant and 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst. researchgate.net This process involves an initial epoxidation of the alkene, followed by an in situ acid-catalyzed ring-opening of the epoxide with water to yield the diol. researchgate.net This method has proven effective for a variety of alkenes, including homoallylic alcohols and amino-alkenes, resulting in high to excellent yields of the corresponding polyalcohols. researchgate.net
The table below summarizes key findings in the organocatalytic dihydroxylation of alkenes, a reaction class relevant to the synthesis of this compound analogs.
Table 1: Organocatalytic Dihydroxylation of Alkenes
| Catalyst System | Oxidant | Substrate Scope | Key Features |
|---|---|---|---|
| Aryl Iodide / Oxidant | H₂O₂ or mCPBA | Electron-rich and -deficient alkenes | Metal-free, good yields, high diastereoselectivity rsc.org |
| Phenyliodine(III) bis(trifluoroacetate) | - | Alkenes | Suitable for acid-sensitive substrates rsc.org |
| 2,2,2-Trifluoroacetophenone | H₂O₂ | Homoallylic alcohols, amino-alkenes | Green, metal-free, one-pot procedure researchgate.net |
Utilization of Biomass-Derived Feedstocks in Diol Synthesis
The transition towards a bio-based economy has spurred significant research into the production of chemicals from renewable biomass. researchgate.netnih.gov Diols, being versatile platform chemicals, are prime targets for synthesis from biomass-derived feedstocks. researchgate.net This approach aligns with the principles of sustainable chemistry by reducing reliance on non-renewable petrochemical resources. nih.gov
A primary route to bio-based diols involves the conversion of biomass-derived carbohydrates. google.com Sugars and sugar alcohols, obtained from the hydrolysis and hydrogenation of complex carbohydrates, can be further transformed into diols through processes like hydrodeoxygenation. google.com This method utilizes heterogeneous bifunctional catalysts to cleave C-O and C-C bonds, yielding a mixture of diols and triols. google.com
5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, serves as a valuable precursor for various diols. acs.orgnih.gov Catalytic hydroconversion of HMF can lead to the formation of diols such as 2,5-bis(hydroxymethyl)furan (BHMF), 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), and 1,6-hexanediol (B165255) (1,6-HD). nih.gov The selective hydrogenation of the carbonyl group in HMF is crucial for synthesizing these valuable monomers for the polymer industry. nih.gov
Another innovative approach involves the condensation of HMF with other bio-based molecules. For example, the aldol condensation of HMF with acetone (B3395972) produces a higher molecular weight dimer, which can then be selectively hydrogenated and hydrodeoxygenated to yield various α-ω functionalized diols suitable for polymer applications. osti.gov
The following table outlines examples of biomass-derived feedstocks and the corresponding diols that can be synthesized from them.
Table 2: Synthesis of Diols from Biomass-Derived Feedstocks
| Biomass-Derived Feedstock | Conversion Process | Resulting Diol(s) |
|---|---|---|
| Carbohydrates (sugars, sugar alcohols) | Aqueous-phase hydrodeoxygenation | Mixture of diols and triols google.com |
| 5-Hydroxymethylfurfural (HMF) | Catalytic hydroconversion | 2,5-Bis(hydroxymethyl)furan (BHMF), 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), 1,6-Hexanediol (1,6-HD) nih.gov |
| HMF and Acetone | Aldol condensation followed by hydrogenation/hydrodeoxygenation | α-ω functionalized diols osti.gov |
| Furfural (B47365) | Catalytic hydrogenation/C-O cleavage | 1,2-Pentanediol, 1,5-Pentanediol researchgate.net |
| Glycerol | Hydrogenolysis | Propanediols researchgate.net |
Stereochemical Investigations of 2 Phenylbutane 2,3 Diol
Enantiomeric and Diastereomeric Purity Determination in Diol Systems
The precise determination of enantiomeric and diastereomeric purity is fundamental to the study and application of chiral diols like 2-phenylbutane-2,3-diol. A variety of analytical techniques are employed to quantify the relative amounts of stereoisomers in a mixture. The choice of method often depends on the physical properties of the diol, the required accuracy, and the sample throughput.
Common methods for determining enantiomeric excess (ee) and diastereomeric ratio (dr) include chromatographic and spectroscopic techniques. ic.ac.uk Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are powerful tools for separating enantiomers directly. ic.ac.ukthieme-connect.de This approach allows for the quantification of each enantiomer based on peak area. For GC analysis, the diol must be volatile and thermally stable. ic.ac.uk Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been effectively used for determining the enantiomeric excess of diol products. amazonaws.com
Nuclear Magnetic Resonance (NMR) spectroscopy offers several strategies for purity analysis. The use of chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers, allowing for their quantification by integrating the distinct signals. acs.org This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the enantiopure CSA, which have different NMR spectral properties. acs.org Another NMR-based approach involves derivatizing the diol with a chiral, enantiomerically pure reagent to form diastereomers, which can then be distinguished and quantified using standard achiral NMR techniques. thieme-connect.de However, this method requires the reaction to proceed to completion without kinetic resolution or racemization. thieme-connect.de
More recent innovations include high-throughput screening methods. A pattern-based recognition approach using a sensor array composed of chiral boronic acid receptors and pH indicators has been developed for the rapid determination of identity, concentration, and enantiomeric excess of vicinal diols. nih.gov This system generates a unique optical response pattern for each stereoisomer, which is then analyzed by algorithms like principal component analysis. nih.gov Another high-throughput method utilizes the dynamic self-assembly of chiral diols with 2-formylphenylboronic acid and an enantiopure fluorescent amine ligand to form diastereomeric complexes with distinct fluorescence intensities, enabling the calculation of enantiomeric excess with high accuracy. nih.gov
Table 1: Comparison of Methods for Stereochemical Purity Determination of Diols
| Method | Principle | Advantages | Disadvantages | Citations |
| Chiral Chromatography (GC, HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct quantification, high accuracy, suitable for a wide range of ee's. | Requires volatile/thermally stable sample (GC), method development can be time-consuming. | ic.ac.ukthieme-connect.deamazonaws.com |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral agent, causing non-equivalent NMR signals for enantiomers. | No derivatization needed, provides structural information. | CSA selection can be trial-and-error, may require optimization of conditions. | acs.org |
| NMR with Chiral Derivatizing Agents | Covalent reaction of enantiomers with a chiral reagent to form stable diastereomers with distinct NMR spectra. | Can use standard achiral chromatography or NMR for analysis. | Reaction must be quantitative, risk of kinetic resolution, requires a reactive functional group. | thieme-connect.de |
| Sensor Arrays / Fluorescence Assays | Formation of diastereomeric host-guest or self-assembled complexes that produce a differential optical (colorimetric or fluorescent) signal. | High-throughput, rapid, requires very small sample size, not sensitive to common impurities. | Requires specific reagents (hosts, indicators), may need specialized equipment (plate reader). | nih.govnih.gov |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The observed rotation is compared to the known value for the pure enantiomer. | Historically important, simple instrumentation. | Can be inaccurate, requires pure standard, sensitive to concentration, solvent, and temperature. | ic.ac.ukwikipedia.org |
Stereochemical Control Mechanisms in Diol Transformations
The stereochemical outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. numberanalytics.comlibretexts.org Under kinetic control, the product distribution is determined by the relative rates of formation of the possible products; the product that forms fastest will predominate. libretexts.org This is typically favored under irreversible conditions, such as lower reaction temperatures. libretexts.org In contrast, under thermodynamic control, the reaction is reversible and reaches equilibrium. numberanalytics.com The product distribution then reflects the relative thermodynamic stabilities of the products, with the most stable isomer being the major product. numberanalytics.comlibretexts.org This is favored by conditions that allow for equilibration, such as higher temperatures or longer reaction times. numberanalytics.com
In the context of diol isomerization, these principles can be used to selectively convert one diastereomer into another. For example, a method has been developed for the selective isomerization of cis-1,2-diols to the more stable trans-diequatorial-1,2-diols. nih.govnih.gov This transformation proceeds under thermodynamic control using triphenylsilanethiol (B78806) (Ph₃SiSH) as a catalyst in the presence of a photoredox catalyst and blue light. nih.gov Mechanistic studies indicate that the isomerization occurs through a reversible hydrogen atom transfer pathway mediated by the silanethiol (B8362989) catalyst, allowing the system to reach a thermodynamic equilibrium that favors the trans product. nih.gov In contrast, using a different thiol catalyst under similar conditions can lead to a kinetically controlled product ratio. nih.gov
The design of the catalyst is paramount in controlling the stereoselectivity of reactions that produce chiral diols. In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over others. rsc.org A common and effective strategy in catalyst design is the use of C₂-symmetry. rsc.org C₂-symmetric ligands can create a well-defined and rigid catalytic environment, which reduces the number of possible transition states and enhances the differentiation between the two faces of a prochiral substrate. rsc.org
This principle is evident in the design of chiral boronic acid receptors used for the enantioselective recognition of vicinal diols. A C₂-symmetric host containing a pyrrolidine (B122466) ring has been shown to exhibit excellent enantioselectivity in binding with chiral diols. nih.gov The stereoselectivity arises from specific steric interactions; for instance, an unfavorable steric clash between a phenyl group on the host and a phenyl group on one enantiomer of a diol guest leads to preferential binding of the other enantiomer. nih.gov
In synthetic transformations, chiral Lewis acids can be used as catalysts to control stereoselectivity. acs.org For example, a highly enantioselective [2+2] cycloaddition to form a cyclobutane (B1203170) precursor to diols was achieved using a chiral Eu³⁺ Lewis acid catalyst in a photoredox system. acs.org Similarly, organocatalysts, such as chiral phosphoric acids, are widely used. Polymer-supported versions of these catalysts have been employed in continuous flow processes for the asymmetric allylboration of aldehydes, a key step in producing precursors for chiral 1-aryl-1,3-diols. acs.org The catalyst's structure directly dictates the facial selectivity of the nucleophilic attack on the aldehyde, thereby establishing the stereochemistry of the resulting homoallylic alcohol. acs.org
Conformational Analysis of this compound Stereoisomers
The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. windows.net For a molecule like this compound, which has two chiral centers, the analysis of its stereoisomers' conformations is crucial for understanding their reactivity and physical properties. The principles of conformational analysis for the closely related butane-2,3-diol can be applied here. youtube.com
The key bond for conformational analysis is the C2-C3 bond. Rotation around this bond leads to various staggered conformations, which are generally more stable than eclipsed conformations. For the different stereoisomers (syn and anti), the relative stability of these conformers is determined by a balance of steric and electronic interactions, including van der Waals repulsion and intramolecular hydrogen bonding.
For the anti isomers, (2R,3R)- and (2S,3S)-2-phenylbutane-2,3-diol, the staggered conformations will position the substituents (methyl, phenyl, hydroxyl) in various gauche and anti relationships. A conformation where the large phenyl group and the methyl group are anti to each other would likely be of low energy. Intramolecular hydrogen bonding between the two hydroxyl groups is a significant stabilizing factor. youtube.com This occurs when the hydroxyl groups are in a gauche orientation, which can lock the molecule into a preferred conformation, potentially overriding some steric repulsions.
For the syn or meso isomer, (2R,3S)- or (2S,3R)-2-phenylbutane-2,3-diol, the steric interactions can be more pronounced. In this isomer, it is impossible to have a conformation where both methyl groups and both hydroxyl groups are simultaneously anti to large groups. Therefore, there is an inherent level of steric strain. Again, intramolecular hydrogen bonding between the gauche hydroxyl groups will play a critical role in determining the most stable conformer. youtube.com The presence of the bulky phenyl group at a tertiary carbinol center introduces significant steric hindrance, which will strongly influence the conformational equilibrium compared to the simpler butane-2,3-diol. The most stable conformer will be the one that best minimizes the unfavorable steric interactions between the phenyl, methyl, and hydroxyl groups while maximizing the favorable hydrogen bonding interaction.
Resolution of Racemic and Meso Diol Mixtures
Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org Since enantiomers have identical physical properties in an achiral environment, this cannot be achieved by simple physical methods like distillation or crystallization. libretexts.org The most common strategy involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.org Diastereomers have different physical properties and can be separated by techniques like fractional crystallization or chromatography. After separation, the resolving agent is chemically removed to yield the pure enantiomers. libretexts.org For diols like this compound, chiral acids can be used to form diastereomeric esters, which are then separated.
Another powerful method is enzymatic resolution. Enzymes are chiral catalysts that often react with one enantiomer of a racemic substrate at a much higher rate than the other. For example, a lipase-catalyzed enantioselective acylation of a racemic diol can produce a mixture of an acylated diol (one enantiomer) and the unreacted diol (the other enantiomer), which can then be easily separated. unipd.it Dynamic kinetic resolution (DKR) is an advanced version of this process where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. unipd.it
Separating a meso compound from a racemic (dl) pair is often more straightforward because they are diastereomers and thus have different physical properties. nih.gov Fractional distillation or crystallization can sometimes be sufficient. A specific method developed for 2,3-butanediol (B46004) involves converting the mixture of stereoisomers into their diacetates. nih.gov Upon cooling, the diacetate of the racemic pair crystallizes preferentially, while the meso diacetate remains in solution. nih.gov The crystalline racemic diacetate can be isolated by filtration and then hydrolyzed back to the racemic 2,3-butanediol, effectively separated from the meso form. nih.gov This type of diastereomeric derivatization and selective crystallization is a viable strategy for separating meso and racemic mixtures of this compound as well.
Reactivity and Functionalization of the 2 Phenylbutane 2,3 Diol Scaffold
Regioselective Transformations of Vicinal Diols
The ability to chemically distinguish between the two hydroxyl groups in 2-Phenylbutane-2,3-diol is crucial for its use as a synthetic building block. Various strategies have been developed to achieve regioselective functionalization of such diols.
Boron-based reagents are widely employed for the temporary protection and activation of diols, enabling selective functionalization. The reaction of this compound with a boronic acid (RB(OH)₂) or its ester derivative would form a cyclic boronate ester. The formation of this five-membered ring temporarily protects both hydroxyl groups. However, subsequent reactions can proceed with high regioselectivity.
Recent methodologies have focused on the functionalization of organoboronic esters where the boron moiety is retained in the product for further transformations. acs.org In the context of this compound, forming a boron-ate complex by reacting a derived boronic ester with an organolithium reagent can facilitate 1,2-migration to form new carbon-carbon bonds, a process that can be highly stereospecific. acs.org
Furthermore, boron reagents can act as mediators in regioselective C-H functionalization reactions. nih.gov While this typically targets aromatic C-H bonds, the underlying principle of forming an aryl BF₂ complex to direct reactivity showcases the utility of boron in controlling selectivity. nih.gov For diols, borinic acids can catalyze the selective functionalization of one hydroxyl group, often favoring the equatorial hydroxyl group in cyclic systems. scholaris.ca In the acyclic this compound, selectivity would be governed by the relative steric and electronic properties of the secondary versus the tertiary benzylic alcohol.
A common strategy involves the enantioselective diboration of a corresponding alkene, such as 4-phenyl-1-butene, to generate a 1,2-diboronic ester. orgsyn.orgorgsyn.org Subsequent oxidation under controlled conditions yields the corresponding diol, but the boronic ester intermediates themselves can undergo site-selective functionalization, allowing one C-B bond to be transformed while the other remains for subsequent reactions. orgsyn.org
| Transformation Type | Reagent Class | Intermediate | Outcome for this compound |
| Protection/Activation | Boronic Acids | Cyclic Boronate Ester | Temporary protection to allow selective reaction at other sites. |
| Homologation | Organolithium/Boronic Ester | Boron-ate Complex | α-Arylation/alkylation with retention of a boronic ester moiety. acs.org |
| Directed C-H Functionalization | Boron Halides (e.g., BBr₃) | Aryl BF₂ Complex | Regioselective functionalization directed by the boron complex. nih.gov |
| Catalytic O-Functionalization | Borinic Acids | Borinate Ester | Selective activation of one hydroxyl group for derivatization. scholaris.ca |
Organocatalysis offers a metal-free approach to achieving regioselectivity in the derivatization of diols. Bifunctional organocatalysts, which can recognize and activate substrates through multiple non-covalent interactions like hydrogen bonding, are particularly effective. kyoto-u.ac.jp Such catalysts can selectively bind to one of the hydroxyl groups of this compound, enhancing its nucleophilicity and directing an incoming electrophile (e.g., an acylating or silylating agent) to that specific site.
The choice of catalyst and reaction conditions can tune the selectivity. For instance, a chiral bifunctional catalyst could not only distinguish between the secondary and tertiary hydroxyls but also potentially differentiate between enantiomers of the diol in a kinetic resolution process. kyoto-u.ac.jp The development of organocatalytic systems is crucial for transformations involving highly reactive species or substrates with multiple reactive sites, minimizing undesired side reactions. kyoto-u.ac.jp
N-Heterocyclic carbenes (NHCs) are another major class of organocatalysts. nih.gov While well-known for umpolung reactivity like the benzoin (B196080) and Stetter reactions, their ability to act as Lewis bases can be harnessed for the regioselective acylation of polyols. An NHC can activate an acyl donor (like an anhydride (B1165640) or acylal) to generate a highly reactive acyl-azolium intermediate, which then acylates the most sterically accessible or most nucleophilic hydroxyl group of the diol.
Achieving site-selectivity in molecules with multiple similar functional groups is a significant synthetic challenge. Catalyst-controlled functionalization provides a powerful solution. For diols, a catalyst can be designed to selectively recognize and react at one hydroxyl group over another based on subtle steric and electronic differences.
Decatungstate anion photocatalysis, for example, has been used for the site-selective oxidation of alcohols. acs.org In the oxidation of 1,3-butanediol, this method yielded 4-hydroxy-2-butanone (B42824) with 90% yield, demonstrating high selectivity for the secondary alcohol. acs.org Applied to this compound, such a system would be expected to preferentially oxidize the secondary hydroxyl group to a ketone, leaving the tertiary alcohol untouched.
Another strategy involves the use of a transient directing group that reversibly binds to the substrate and a metal catalyst to direct C-H functionalization at a specific position. sci-hub.se While often applied to C-H bonds, the principle of transient-directing-group-mediated catalysis can be extended to the functionalization of hydroxyl groups, providing a method to override the inherent reactivity of the molecule and achieve site-selectivity that would otherwise be difficult. sci-hub.se
Deoxydehydration Reactions of Diols to Alkenes
Deoxydehydration (DODH) is a powerful reaction that converts vicinal diols into alkenes by removing both hydroxyl groups. wikipedia.org This transformation is typically catalyzed by high-oxidation-state metal-oxo complexes, such as those of rhenium, molybdenum, or vanadium, in the presence of a reductant. researchgate.netrsc.org
For this compound, DODH would result in the formation of 2-phenyl-2-butene. The reaction mechanism generally involves the formation of a cyclic metal-diolate intermediate, followed by reduction and extrusion of the alkene. chemrxiv.org The stereochemistry of the starting diol can influence the reaction's efficiency. While some catalysts like those based on rhenium show a preference for cis-diols, vanadium-based catalysts may proceed through a stepwise C-O bond cleavage mechanism, allowing them to be effective for trans-diols as well. chemrxiv.org
| Catalyst Metal | Common Reductant(s) | Key Features | Reference |
| Rhenium (e.g., MTO) | Phosphines, H₂ | High activity; often stereospecific; prefers cis-diols. | rsc.orgchemrxiv.org |
| Vanadium | Alcohols, Phosphines | Can proceed without external reductants; effective for trans-diols via stepwise mechanism. | wikipedia.orgchemrxiv.org |
| Molybdenum | Phosphines, Alcohols | Less active than Rhenium but more abundant; ligand properties are crucial for stability. | researchgate.net |
Oxidative Cleavage and Fragmentation Reactions
The carbon-carbon bond between the two hydroxyl groups in a vicinal diol is susceptible to oxidative cleavage, a reaction that breaks the diol into two smaller carbonyl compounds. wikipedia.org This transformation is a cornerstone in structural elucidation and synthetic chemistry.
The oxidative cleavage of this compound involves the breaking of the C2-C3 bond to yield two carbonyl fragments. Based on its structure, the expected products are acetophenone (from the C2-phenyl-methyl side) and acetaldehyde (B116499) (from the C3-methyl side).
Several reagents are known to effect this transformation:
Periodates : Sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄) are classic reagents for this cleavage (the Malaprade reaction). The reaction proceeds through a cyclic periodate ester intermediate, which then fragments. chemistryscore.com It is often the preferred method in aqueous solutions. wikipedia.org
Lead Tetraacetate : Pb(OAc)₄ achieves the same transformation (the Criegee oxidation), typically in non-aqueous solvents, also via a cyclic intermediate. wikipedia.orgchemistryscore.com
Permanganate (B83412) : Warm, concentrated potassium permanganate (KMnO₄) can first hydroxylate an alkene to a diol and then cleave the diol. wikipedia.org The resulting aldehydes can be further oxidized to carboxylic acids if not controlled. wikipedia.org
Catalytic Methods : Modern approaches utilize catalytic amounts of transition metals. Vanadium amino triphenolate complexes, for example, can catalyze the aerobic oxidative C-C cleavage of a wide variety of glycols. ulb.ac.be Photocatalytic methods using cerium complexes under blue light have also been developed for the cleavage of vicinal diols to aldehydes and ketones at room temperature. rsc.org
| Reagent/Catalyst | Reaction Name | Typical Conditions | Products from this compound |
| NaIO₄ / HIO₄ | Malaprade Reaction | Aqueous solution | Acetophenone + Acetaldehyde |
| Pb(OAc)₄ | Criegee Oxidation | Nonaqueous solvents (e.g., CH₂Cl₂, Benzene) | Acetophenone + Acetaldehyde |
| KMnO₄ | Permanganate Oxidation | Warm, concentrated, basic solution | Acetophenone + Acetic Acid (from acetaldehyde oxidation) |
| Vanadium Complexes | Catalytic Aerobic Oxidation | Air or O₂, various solvents | Acetophenone + Acetaldehyde |
| Cerium Photocatalyst | Photocatalytic Cleavage | Blue light, air, room temperature | Acetophenone + Acetaldehyde |
Formation of Carbonyl Compounds from Diol Oxidation
The oxidation of this compound, a vicinal diol, can lead to the formation of various carbonyl compounds, with the specific product depending on the oxidizing agent and reaction conditions. The presence of a tertiary alcohol at one position and a secondary alcohol at the other allows for different oxidation pathways.
One major pathway is oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. Reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation. masterorganicchemistry.com This reaction breaks the diol into two smaller carbonyl-containing molecules. Specifically, the tertiary alcohol portion of this compound would be converted to a ketone, while the secondary alcohol portion would yield an aldehyde.
Alternatively, selective oxidation of one or both hydroxyl groups without cleaving the C-C bond can be achieved. Oxidation of the secondary alcohol would produce an α-hydroxy ketone. oup.com Further oxidation could then yield a 1,2-diketone. organic-chemistry.org A variety of oxidizing agents can be employed for these transformations, including chromium-based reagents (e.g., PCC, PDC), manganese-based reagents (e.g., KMnO₄), and ruthenium-based reagents. vanderbilt.edu For instance, ruthenium tetroxide is known to oxidize 1,2-diols. vanderbilt.edu The choice of reagent is critical for achieving the desired product, whether it be the α-hydroxy ketone or the fully oxidized diketone. oup.comorganic-chemistry.org
The table below summarizes the expected carbonyl products from the oxidation of this compound under different conditions.
| Oxidation Type | Reagent Example | Primary Product(s) |
| Oxidative Cleavage | Sodium Periodate (NaIO₄) | Acetophenone and Acetaldehyde |
| Selective Oxidation | Pyridinium Chlorochromate (PCC) | 1-Phenyl-1-hydroxy-2-butanone |
| Full Oxidation | Potassium Permanganate (KMnO₄) | 1-Phenyl-1,2-butanedione |
Derivatization Strategies for Synthetic Elaboration
The two hydroxyl groups of this compound offer multiple sites for derivatization, enabling the synthesis of a wide array of new compounds. These derivatizations can be used to protect the hydroxyl groups, to introduce new functionalities, or to alter the molecule's physical and chemical properties.
The vicinal diol structure of this compound is well-suited for the formation of cyclic derivatives, particularly cyclic acetals and ketals. chemistrysteps.com These are typically formed by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. google.comacs.orglibretexts.org The reaction is reversible and water is produced, so removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the cyclic product. libretexts.orglibretexts.org
The formation of five- or six-membered rings is generally favored. organicchemistrytutor.com For example, reaction with acetone (B3395972) would yield a cyclic ketal (a 2,2-dimethyl-1,3-dioxolane (B146691) derivative), while reaction with formaldehyde (B43269) would produce a cyclic acetal (B89532) (a 1,3-dioxolane (B20135) derivative). These cyclic derivatives are stable under basic and neutral conditions but can be readily hydrolyzed back to the diol and the corresponding carbonyl compound in the presence of aqueous acid. chemistrysteps.commasterorganicchemistry.com This property makes them excellent protecting groups for the diol functionality during multi-step syntheses. acs.org
The table below gives examples of cyclic derivatives that can be prepared from this compound.
| Reactant | Catalyst | Cyclic Derivative |
| Acetone | Acid (e.g., p-TsOH) | 2,2,4-trimethyl-5-phenyl-1,3-dioxolane |
| Benzaldehyde | Acid (e.g., H₂SO₄) | 2,5-diphenyl-4-methyl-1,3-dioxolane |
| Formaldehyde | Acid (e.g., HCl) | 4-methyl-5-phenyl-1,3-dioxolane |
The presence of two hydroxyl groups with different steric and electronic environments (one tertiary and one secondary) in this compound allows for the possibility of selective derivatization.
Esterification: Selective esterification of one hydroxyl group over the other can be achieved by carefully choosing the reaction conditions and reagents. Generally, the less sterically hindered secondary hydroxyl group is expected to react more readily than the tertiary one. The Mitsunobu reaction, for instance, has been shown to be effective for the regioselective esterification of vicinal diols in monosaccharide derivatives, with the regioselectivity being dependent on the stereochemistry of the starting material. nih.gov This suggests that similar strategies could be applied to this compound to selectively form monoesters.
Etherification: Similar to esterification, selective etherification is also possible. The choice of the etherifying agent and the reaction conditions plays a crucial role. For example, methods for the highly selective monoetherification of symmetrical diols have been developed, often relying on the use of solid-supported catalysts. rsc.orgrsc.org While this compound is not symmetrical, the principles of controlling stoichiometry and reaction conditions to favor mono-derivatization would still apply. The secondary hydroxyl group would likely be the more reactive site for etherification under many conditions.
Ring-Opening Reactions of Epoxide Precursors
This compound can be synthesized through the ring-opening of an appropriate epoxide precursor. The specific precursor would be a substituted oxirane, such as 2-methyl-2-phenyloxirane or 2-phenyl-2,3-epoxybutane. The ring-opening of epoxides is a versatile reaction that can be catalyzed by either acid or base. jsynthchem.com
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. jsynthchem.com The nucleophile (in this case, water for hydrolysis) will then attack one of the two carbon atoms of the epoxide ring. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For an epoxide like 2-methyl-2-phenyloxirane, the attack is likely to occur at the more substituted carbon (the one bearing the phenyl group) because this carbon can better stabilize the partial positive charge that develops in the transition state. jsynthchem.com
Under basic or neutral conditions, the ring-opening occurs via an S_N2 mechanism, where the nucleophile (e.g., hydroxide (B78521) ion) attacks the less sterically hindered carbon atom. jsynthchem.com Therefore, the hydrolysis of 2-methyl-2-phenyloxirane under basic conditions would also lead to the formation of this compound.
The stereochemistry of the ring-opening is typically trans, meaning that if the epoxide has a specific stereochemistry, the resulting diol will have a predictable relative stereochemistry of the two hydroxyl groups. This makes the ring-opening of chiral epoxides a powerful method for the stereoselective synthesis of diols. thieme-connect.de
The table below outlines the synthesis of this compound from an epoxide precursor.
| Epoxide Precursor | Reaction | Catalyst/Conditions | Product |
| 2-Methyl-2-phenyloxirane | Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | This compound |
| 2-Phenyl-2,3-epoxybutane | Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | This compound |
Computational Studies and Mechanistic Elucidation of 2 Phenylbutane 2,3 Diol Reactions
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving 2-phenylbutane-2,3-diol. nrel.govacs.org These calculations allow for the determination of the energies of reactants, products, intermediates, and, crucially, transition states. By comparing the energy of the transition state to that of the reactants, the activation energy barrier for a given reaction pathway can be calculated, providing a quantitative measure of the reaction's feasibility.
For instance, in the acid-catalyzed pinacol (B44631) rearrangement of vicinal diols like this compound, computational studies can elucidate the energetics of carbocation formation and subsequent migratory shifts. The relative energies of transition states corresponding to phenyl versus methyl group migration can be calculated to predict the major rearrangement product. These calculations often reveal that the transition state leading to the more stable carbocation intermediate is lower in energy, thus dictating the reaction's outcome.
Similarly, in oxidation reactions, such as the cleavage of this compound, quantum chemical calculations can model the interaction with the oxidizing agent and map the energetic profile of the entire process. This includes the formation of any cyclic intermediates and the subsequent bond-breaking steps.
Table 1: Calculated Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₂ |
| Average Mass | 166.22 g/mol |
| Monoisotopic Mass | 166.09938 g/mol |
This data is computationally derived and sourced from public chemical databases. nih.govepa.gov
Molecular Modeling and Conformational Analysis of Stereoisomers
This compound possesses two chiral centers, giving rise to multiple stereoisomers. Molecular modeling techniques, including molecular mechanics and DFT, are employed to analyze the conformational preferences of these stereoisomers. youtube.comresearchgate.net The relative stabilities of different conformers are determined by a delicate balance of steric and electronic interactions, including van der Waals forces, torsional strain, and intramolecular hydrogen bonding.
For the diastereomers of this compound (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)), computational methods can predict the most stable conformations by rotating the C2-C3 bond and calculating the energy at each rotational angle. This analysis often reveals that staggered conformations are energetically favored over eclipsed conformations. Furthermore, the presence of the hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformers. researchgate.net For example, a gauche arrangement of the two hydroxyl groups can be stabilized by such an interaction.
The conformational analysis is crucial as the reactivity of a particular stereoisomer is often dictated by the population of its reactive conformer. A conformation that allows for optimal orbital alignment for a specific reaction will be more likely to proceed, even if it is not the lowest energy conformer.
Prediction of Stereoselectivity through Computational Methods
Computational chemistry provides a powerful framework for predicting and understanding the stereoselectivity observed in reactions of this compound. rsc.orgbeilstein-journals.org By modeling the transition states of competing reaction pathways leading to different stereoisomeric products, the origins of stereoselectivity can be elucidated. The stereochemical outcome is determined by the difference in the activation energies of these diastereomeric transition states.
In enantioselective reactions, where a chiral catalyst is used, computational models can be constructed to simulate the catalyst-substrate complex. These models help to visualize the three-dimensional arrangement of the substrate within the chiral pocket of the catalyst and identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that differentiate the two enantiomeric transition states.
For example, in the asymmetric epoxidation of an alkene precursor to this compound, computational methods can model the approach of the oxidizing agent to the two faces of the double bond, guided by a chiral catalyst. The transition state with a better steric and electronic fit with the catalyst will have a lower energy, leading to the preferential formation of one enantiomer over the other.
Elucidation of Catalyst-Substrate Interactions
Computational studies are invaluable for detailing the intricate interactions between a catalyst and this compound or its precursors. nih.govuea.ac.uk These models can reveal the precise nature of the binding, including the bond lengths and angles of the interacting species in the transition state. This level of detail is often inaccessible through experimental methods alone.
In metal-catalyzed reactions, computational models can illustrate the coordination of the diol's hydroxyl groups to the metal center. In organocatalysis, the focus is often on non-covalent interactions such as hydrogen bonding and π-stacking between the substrate and the catalyst. nih.gov For instance, in a chiral phosphoric acid-catalyzed reaction, computational analysis can show how the diol substrate is held in a specific orientation through a network of hydrogen bonds with the phosphate (B84403) group, thereby directing the approach of the incoming reagent to a specific face of the molecule.
By understanding these catalyst-substrate interactions at a molecular level, more efficient and selective catalysts can be designed. Computational screening of potential catalysts, by predicting their effectiveness in silico, can significantly accelerate the discovery of new catalytic systems for reactions involving this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2R,3R)-2-Phenylbutane-2,3-diol |
| (2S,3S)-2-Phenylbutane-2,3-diol |
| (2R,3S)-2-Phenylbutane-2,3-diol |
Applications of 2 Phenylbutane 2,3 Diol As a Building Block in Advanced Organic Synthesis
Role as Chiral Precursors in Asymmetric Synthesis
The presence of two adjacent chiral carbons in 2-phenylbutane-2,3-diol makes its stereoisomers valuable as chiral precursors in the field of asymmetric synthesis. The ability to prepare specific, optically active diastereomers of this diol is fundamental to its application in stereocontrolled reactions.
Early research into sterically controlled reactions laid the groundwork for using such compounds. Foundational work in asymmetric induction, notably by Cram, involved studying the reactions of chiral molecules to understand how stereochemistry could be directed. The preparation of pure diastereomers of this compound was achieved via the cis-hydroxylation of the corresponding (E)- and (Z)-2-phenyl-2-butene isomers. dss.go.th This stereospecific synthesis provides access to the distinct threo and erythro diol isomers, which can then impart their chirality in subsequent synthetic steps.
The principle of using such a chiral diol involves transferring its inherent stereochemical information to a new molecule. While specific, large-scale applications as a chiral precursor are not widely documented in recent literature, its role is established by its inclusion in studies aimed at producing optically active compounds where the diol's stereochemistry dictates the outcome of a reaction.
Table 1: Stereospecific Preparation of this compound Diastereomers
| Starting Material | Reaction | Product |
| (E)-2-Phenyl-2-butene | cis-Hydroxylation | Threo-2-Phenylbutane-2,3-diol |
| (Z)-2-Phenyl-2-butene | cis-Hydroxylation | Erythro-2-Phenylbutane-2,3-diol |
Intermediates in the Synthesis of Complex Organic Molecules
This compound functions as a key intermediate in the synthesis of larger, more complex organic structures, including potential pharmaceutical agents and natural products. Its diol functionality allows for further chemical transformations, while the phenyl group provides a core structural motif.
Recent research has demonstrated the synthesis of this compound as a specific intermediate (designated 10n) in a pathway exploring regioselective 1,2-diol rearrangements. This work, aimed at the synthesis of sesquiterpene-type marine natural products, highlights the compound's utility as a stepping stone in a multi-step synthetic sequence. The synthesis yielded the diol as a colorless oil, and its structure was confirmed using high-resolution mass spectrometry and infrared spectroscopy.
Furthermore, the core structure of this compound has been incorporated into complex heterocyclic compounds designed as cholesteryl ester transfer protein (CETP) inhibitors. One such patented compound is 4-((S)-1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethylamino)-1,1,1-trifluoro-2-phenylbutane-2,3-diol. In this example, the this compound moiety serves as a significant part of the final molecular structure, demonstrating its role as a critical building block for elaborate drug candidates.
Table 2: Research Findings on this compound as an Intermediate
| Research Area | Role of this compound | Reported Data | Source |
| Natural Product Synthesis | Intermediate (10n) for sesquiterpene synthesis | Yield: 86%; Colorless oil; HRMS and IR data confirmed | |
| Pharmaceutical Chemistry | Structural component of a complex CETP inhibitor | Incorporated into a larger, multi-substituted molecule |
Development of Novel Ligands and Chiral Auxiliaries
The 1,2-diol structure is a common and effective backbone for the synthesis of chiral ligands, particularly bidentate phosphine (B1218219) ligands, which are widely used in asymmetric catalysis. By converting the hydroxyl groups into phosphine groups, a C2-symmetric diphosphine ligand can be created, where the chirality of the original diol is preserved to induce enantioselectivity in metal-catalyzed reactions.
Theoretically, the enantiomerically pure threo or erythro forms of this compound are ideal candidates for this transformation. The process would typically involve:
Protection of the diol, for instance, as an acetonide.
Conversion of the hydroxyl groups to a leaving group (e.g., tosylate or mesylate).
Nucleophilic substitution with a diphenylphosphine (B32561) source.
Despite this well-established potential, specific examples of novel ligands or chiral auxiliaries being synthesized directly from this compound are not prominently featured in a review of the scientific literature. While the class of chiral diols is a cornerstone of ligand synthesis, this particular diol has not been widely exploited for this purpose compared to other analogues like 2,3-butanediol (B46004) or TADDOLs.
Preparation of Precursors for Polymeric Materials (excluding specific product details)
Diols are fundamental monomers in the synthesis of various polymers, most notably polyesters (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). The two hydroxyl groups of this compound allow it to act as a chain extender or a monomer in step-growth polymerization. The inclusion of the phenyl group in the polymer backbone would be expected to influence the material's properties, such as thermal stability and rigidity.
However, a search of the available scientific and patent literature does not indicate that this compound has been specifically utilized as a precursor or monomer in the synthesis of polymeric materials. While structurally similar diols are employed in polymer chemistry, this specific compound has not been a focus of research in this area.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Catalytic Systems
The synthesis of chiral vicinal diols is heavily reliant on catalytic processes, with the Sharpless Asymmetric Dihydroxylation (AD) being a cornerstone reaction for the stereoselective conversion of alkenes. thieme-connect.commdpi.comresearchgate.net Future research is directed towards enhancing the efficiency and sustainability of these catalytic systems.
A primary focus is the development of novel ligands and catalysts that move beyond the traditional, highly effective but expensive and toxic osmium tetroxide (OsO₄) systems. numberanalytics.comwikipedia.org Efforts are underway to design catalysts based on more earth-abundant and less toxic metals, such as iron, to perform cis-dihydroxylation. researchgate.net For instance, iron catalysts are being explored for the asymmetric dihydroxylation of alkenes using environmentally benign oxidants like hydrogen peroxide. researchgate.net
Another key area is the heterogenization of catalysts. Immobilizing the catalyst on a solid support facilitates its recovery and reuse, which is crucial for industrial-scale applications and reducing waste. thieme-connect.com This approach not inly addresses the economic and environmental concerns associated with precious metal catalysts but also simplifies product purification.
Furthermore, the development of organocatalyzed methods for diol functionalization represents a significant move towards sustainable chemistry. rsc.org These metal-free systems can perform selective transformations on diols under mild conditions, avoiding the need for stoichiometric activators and minimizing reaction complexity. rsc.org Research is also exploring alternative reaction pathways, such as the deoxydehydration (DODH) of bio-derived polyols to produce alkenes, which can then serve as precursors for dihydroxylation, creating a more integrated and sustainable production chain. strath.ac.uk
| Research Direction | Objective | Key Advantages |
| Novel Metal Catalysts | Replace precious/toxic metals (e.g., Osmium) with earth-abundant alternatives (e.g., Iron). | Lower cost, reduced toxicity, improved sustainability. |
| Catalyst Immobilization | Anchor homogeneous catalysts to solid supports. | Easy separation and recycling, reduced metal leaching, process simplification. |
| Organocatalysis | Utilize small organic molecules as catalysts for diol transformations. | Metal-free, mild reaction conditions, high selectivity. |
| Alternative Oxidants | Replace traditional co-oxidants with greener alternatives like H₂O₂. | Environmentally benign byproducts (water), improved safety profile. |
Integration of Artificial Intelligence and Machine Learning in Diol Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of synthetic routes for complex molecules like 2-phenylbutane-2,3-diol. mdpi.comnso-journal.org These computational approaches leverage large datasets from published literature to build predictive models for reaction outcomes. beilstein-journals.org
A significant application is the prediction of enantioselectivity for asymmetric reactions. For the Sharpless Asymmetric Dihydroxylation, chemoinformatic workflows have been developed to create ML models capable of predicting the enantiomeric excess for various classes of alkenes with high accuracy. researchgate.netchemrxiv.org These models can achieve high correlation values (test r² values ≥ 0.7) and low error rates, enabling researchers to select the optimal ligand and reaction conditions for a target diol without exhaustive experimental screening. researchgate.netdigitellinc.com
Beyond predicting selectivity, AI is being integrated into the entire synthesis design process. nih.gov Key applications include:
Retrosynthetic Planning: AI algorithms can propose viable synthetic pathways for a target molecule by analyzing vast reaction networks. mdpi.com
Reaction Condition Recommendation: ML models can suggest optimal solvents, reagents, and temperatures by learning from successful reactions in large databases. acs.org
Forward Reaction Prediction: These tools can anticipate the products of a chemical reaction, helping to validate proposed synthetic steps and identify potential side products. acs.org
The integration of AI with automated robotic platforms is leading to the concept of "self-driving" laboratories, where the entire cycle of hypothesis, experimentation, and analysis is automated, drastically accelerating the pace of discovery. nso-journal.org
| AI/ML Application | Function in Diol Synthesis | Potential Impact |
| Predictive Modeling | Forecasts enantioselectivity and yield of asymmetric dihydroxylation reactions. | Reduces experimental effort, accelerates optimization. digitellinc.com |
| Retrosynthesis | Proposes novel and efficient synthetic routes to target diols. | Overcomes human bias, discovers new pathways. mdpi.com |
| Condition Optimization | Recommends optimal reaction parameters (catalyst, solvent, temperature). | Improves reaction efficiency and sustainability. beilstein-journals.org |
| Process Automation | Integrates with robotic platforms for high-throughput screening and synthesis. | Dramatically accelerates research and development cycles. nso-journal.org |
Advanced Spectroscopic and Diffraction Techniques for Stereochemical Analysis
The precise determination of the three-dimensional arrangement of atoms (stereochemistry) is critical for chiral molecules like this compound. While classical methods remain important, advanced analytical techniques are providing more detailed and unambiguous structural characterization.
Vibrational Circular Dichroism (VCD) has become a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govup.ptnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov By comparing the experimental VCD spectrum with spectra calculated using quantum chemical methods like Density Functional Theory (DFT), the absolute configuration of a molecule can be confidently assigned without the need for crystallization. nih.gov This technique is particularly valuable for molecules that are difficult to crystallize or when a non-destructive solution-state analysis is preferred.
X-ray Diffraction remains the gold standard for the unambiguous determination of molecular structure and absolute configuration. springernature.comsioc-journal.cn This technique requires a single, high-quality crystal of the compound. Recent advancements have improved the ability to determine the absolute structure even for organic compounds containing only light atoms (C, H, O), a task that was previously challenging. researchgate.net New statistical methods allow for more realistic precision in the assignment of the Flack parameter, which indicates the correctness of the determined absolute configuration. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy continues to evolve as a versatile tool for stereochemical analysis. The use of chiral derivatizing agents, which react with the diol to form diastereomers, allows for the differentiation of enantiomers by NMR. acs.orgresearchgate.net Advanced multi-dimensional NMR techniques (e.g., COSY, NOESY, HMBC) provide detailed information about connectivity and spatial proximity of atoms, which is crucial for establishing the relative configuration of stereocenters. mlsu.ac.in
| Technique | Principle | Application to Diol Analysis |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. nih.gov | Determination of absolute configuration in solution. up.ptnih.gov |
| X-ray Diffraction | Diffraction of X-rays by a crystalline lattice. springernature.com | Unambiguous determination of relative and absolute configuration in the solid state. nih.gov |
| Advanced NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. | Determination of relative configuration; determination of absolute configuration via chiral derivatizing agents. acs.orgresearchgate.net |
Exploration of Bio-Derived Diols for Sustainable Chemical Manufacturing
A major thrust in modern chemistry is the transition from a petrochemical-based economy to one that utilizes renewable resources. dntb.gov.ua The exploration of biomass as a feedstock for producing platform chemicals, including diols, is a central part of this effort. researchgate.netresearchgate.net This approach aims to reduce the carbon footprint and reliance on fossil fuels in chemical manufacturing. researchgate.net
Vicinal diols are prevalent structural motifs in molecules derived from terrestrial biomass. researchgate.net Research is focused on developing efficient catalytic and biological pathways to convert biomass-derived platform molecules, such as glucose, glycerol, and furfural (B47365), into valuable diols. researchgate.netgoogle.com For example, C2-C4 diols like 1,2-propanediol and 2,3-butanediol (B46004) are already being produced through the microbial bioconversion of renewable feedstocks. researchgate.net
Metabolic engineering plays a crucial role in this field. By modifying the genetic pathways of microorganisms like Escherichia coli, scientists can create "cell factories" capable of producing specific diols from simple sugars like glucose. nih.gov These biosynthetic pathways offer a route to enantiopure products under mild conditions. nih.gov
While the direct biosynthesis of an aromatic compound like this compound is complex, the building blocks can be sourced from renewable materials. The butanediol (B1596017) backbone can be derived from sugars, while the phenyl group can be obtained from bio-derived aromatic compounds like lignin. The sustainable synthesis of precursors, such as converting bio-based furfural to 1,2-pentanediol, demonstrates the potential of these routes. researchgate.net The combination of bio-derived intermediates with efficient catalytic processes represents a promising hybrid strategy for the sustainable manufacturing of more complex chemical structures.
| Bio-Derived Source | Potential Conversion Pathway | Target Intermediate/Product |
| Sugars (e.g., Glucose) | Microbial fermentation (e.g., E. coli). nih.gov | 2,3-Butanediol, other C4 diols. |
| Glycerol (from Biodiesel) | Catalytic hydrogenolysis. researchgate.net | Propanediols. |
| Lignocellulosic Biomass | Biorefinery processing. dntb.gov.ua | Aromatic compounds (e.g., for the phenyl group), furfural. acs.org |
| Furfural | Catalytic hydrogenation/C-O cleavage. researchgate.net | Pentanediols. |
Q & A
Q. What are the recommended synthetic routes for preparing isomerically pure 2-phenylbutane-2,3-diol, and how can reaction conditions influence stereochemical outcomes?
Methodological Answer: To synthesize isomerically pure this compound, stereospecific epoxidation of pure olefin isomers (e.g., 2-phenyl-2-butene) with m-chloroperbenzoic acid followed by hydration with 30% aqueous perchloric acid in tetrahydrofuran is effective . However, this method may yield mixed diastereomers if the starting olefin lacks stereochemical purity. For cis-hydroxylation, magnesium sulfate-buffered potassium permanganate in aqueous ethanol ensures stereochemical fidelity, producing pure diastereomers . Key parameters:
- Reagent selection : Permanganate buffers prevent over-oxidation.
- Temperature control : Room temperature minimizes side reactions.
- Analytical validation : Use NMR and optical rotation to confirm purity .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Methodological Answer: ¹H and ¹³C NMR are critical for distinguishing diastereomers. For example:
- Diastereotopic protons : Splitting patterns in ¹H NMR reveal spatial arrangements of hydroxyl groups.
- Coupling constants (J-values) : Erythro vs. threo configurations exhibit distinct J-values for vicinal protons (e.g., ~4–6 Hz for erythro vs. ~8–10 Hz for threo) .
- Comparative analysis : Cross-reference with literature data for analogous diols (e.g., 2,3-diphenylbutane-2,3-diol) to validate assignments .
Q. How can researchers address contradictions in stereochemical outcomes when synthesizing this compound from different olefin precursors?
Methodological Answer: Contradictions arise when disparate olefin isomers yield identical diol mixtures (e.g., 2-phenyl-2-butene isomers producing the same diols). To resolve this:
- Mechanistic analysis : Apply Cram’s cyclic model to predict erythro/threo dominance during reduction. If inconsistencies persist, investigate competing reaction pathways (e.g., radical intermediates or acid-catalyzed epoxide ring-opening) .
- Stereochemical trapping : Use chiral auxiliaries or enzymatic resolution to isolate specific diastereomers.
- Computational validation : Perform DFT calculations to map energy barriers for competing transition states .
Q. What strategies are effective for determining the absolute configuration of this compound derivatives in bioactivity studies?
Methodological Answer:
- Optical rotation comparison : Compare experimental [α]D values with literature data for structurally similar compounds (e.g., (S)-3-methyl-1-phenylbutane-2,3-diol, [α]D²⁵ = −55.1° in CHCl₃) .
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., dibenzyl phosphate esters) to assign configurations unambiguously.
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers and confirm purity .
Q. How should researchers design experiments to reconcile conflicting data on diol stability under acidic or oxidative conditions?
Methodological Answer:
- Controlled degradation studies : Expose diols to incremental concentrations of acids (e.g., HClO₄) or oxidants (e.g., KMnO₄) and monitor decomposition via LC-MS.
- Kinetic profiling : Measure reaction rates under varying pH and temperature to identify degradation pathways.
- Stabilization strategies : Introduce protective groups (e.g., acetonides) for hydroxyl moieties to enhance stability during storage or reactions .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the biological activity of this compound analogs?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, COX-2 inhibition in Physalis alkekengi extracts may depend on diol stereochemistry .
- Dose-response validation : Replicate assays using purified diastereomers to isolate stereospecific effects.
- Structure-activity relationship (SAR) : Modify substituents (e.g., phenyl group position) and correlate changes with bioactivity trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
